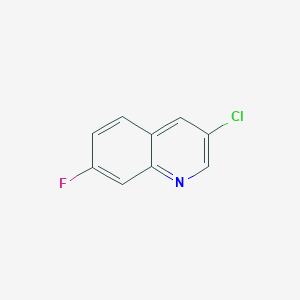

3-Chloro-7-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5ClFN |

|---|---|

Molecular Weight |

181.59 g/mol |

IUPAC Name |

3-chloro-7-fluoroquinoline |

InChI |

InChI=1S/C9H5ClFN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H |

InChI Key |

ZFUCTFOKCBJNJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 7 Fluoroquinoline and Its Key Precursors

Strategies for Regioselective Halogen Introduction into the Quinoline (B57606) Ring System

The targeted placement of halogen substituents on the quinoline core is a fundamental aspect of its derivatization.

The introduction of a chlorine atom at the C-3 position of a 7-fluoroquinoline (B188112) derivative is a critical transformation. A common approach involves the Vilsmeier-Haack reaction. For instance, the reaction of an appropriate acetanilide (B955) with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can yield a 2-chloro-3-formylquinoline derivative. mdpi.com This formyl group can then serve as a handle for further modifications or can be removed if the 3-chloro-substituted quinoline is the final target.

Another strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. This method allows for the synthesis of 3-halogen-containing quinolines under mild conditions using reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov While this provides a route to 3-haloquinolines, the specific synthesis of 3-chloro-7-fluoroquinoline would necessitate a 7-fluoro-substituted N-(2-alkynyl)aniline precursor.

The direct chlorination of a 7-fluoroquinoline scaffold at the C-3 position can be challenging due to the directing effects of the existing fluorine atom and the nitrogen in the quinoline ring. However, specialized reagents and conditions can achieve this. For example, the use of N-chlorosuccinimide (NCS) in the presence of a suitable catalyst can facilitate C-H chlorination. nih.gov

The introduction of a fluorine atom at the C-7 position of a chloroquinoline scaffold often presents a synthetic hurdle. Direct C-H fluorination of electron-deficient azaarenes like quinolines has been an area of active research. acs.org Recent advancements have demonstrated that photoredox catalysis can enable the selective C-H fluorination of quinolines. acs.org

A more traditional approach involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For example, a 7-amino or 7-hydroxy-3-chloroquinoline could potentially be converted to the 7-fluoro derivative via a Sandmeyer or Balz-Schiemann reaction, respectively. However, the success of these reactions can be substrate-dependent.

Another method involves the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) on a pre-functionalized quinoline. For instance, the reaction of a 7-amino-3-chloroquinoline with a diazotizing agent followed by a fluoride (B91410) source could yield the desired product.

A process for preparing 7-substituted-3-quinolinecarbonitriles describes the conversion of a 7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile to a 7-fluoro-4-chloro-3-quinolinecarbonitrile using a halogenating reagent like phosphorous oxychloride. google.com This highlights a pathway where the fluorine is present in the precursor and the chlorine is introduced subsequently.

De Novo Synthesis Approaches to the this compound Core

Building the quinoline ring from acyclic precursors offers a powerful alternative, often providing better control over the substitution pattern.

A well-established method for quinoline synthesis is the Gould-Jacobs reaction. quimicaorganica.org This approach involves the reaction of an aniline (B41778) with a malonic acid derivative. Specifically, the synthesis of a precursor to this compound can be initiated from 3-chloro-4-fluoroaniline (B193440). quimicaorganica.orgorientjchem.org This aniline is reacted with diethyl ethoxymethylenemalonate (EMMET) to form an anilinomethylene malonic diethyl ester. orientjchem.org

The general scheme for this type of reaction is as follows:

Condensation of the substituted aniline with a malonate derivative.

Thermal cyclization of the resulting intermediate to form the quinolone ring system.

Subsequent chemical modifications to achieve the final this compound structure.

A similar approach describes the synthesis of ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate starting from 3-chloro-4-fluoroaniline and diethylethoxymethylenemalonate. orientjchem.org This demonstrates the utility of this precursor in building the core fluoroquinolone structure.

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Intermediate Product |

| 3-Chloro-4-fluoroaniline | Diethyl ethoxymethylenemalonate | Condensation/Cyclization | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

Manganese(III)-based oxidative cyclization of 2-((2-arylamino)ethyl)malonates provides another route to quinolines. nii.ac.jpclockss.org This method proceeds in a formal 6-endo mode and is effective for anilines with both electron-donating and electron-withdrawing groups. nii.ac.jpclockss.org The presence of an electron-withdrawing protecting group on the amino nitrogen is crucial for the cyclization to occur efficiently. clockss.org

Microwave-Assisted Synthetic Procedures for Fluoroquinolone Nucleus Precursors

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.netmdpi.comnih.gov The synthesis of quinolone and fluoroquinolone precursors can be significantly accelerated using microwave assistance. researchgate.netmdpi.comnih.govtandfonline.comrsc.org

For instance, microwave-assisted synthesis has been successfully employed for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various piperazine (B1678402) derivatives, highlighting its utility in the final steps of fluoroquinolone antibiotic synthesis. researchgate.net Furthermore, a two-step synthesis of 2-alkyl-4-quinolones has been developed where the second step, a reaction with anthranilic acid, is microwave-assisted, typically completing in about 30 minutes. cam.ac.uk This demonstrates the potential for rapid construction of the quinolone core.

The use of microwave irradiation can also be beneficial in Knoevenagel condensation reactions and in the synthesis of substituted quinolines using solid acid catalysts like montmorillonite (B579905) K-10, achieving high yields in short reaction times. mdpi.comtandfonline.com

| Reaction Type | Catalyst/Conditions | Advantage of Microwave |

| Direct Amination | Solvent-free | Rapid, high yield, environmentally friendly researchgate.net |

| Quinolone Synthesis | Anthranilic acid | Reduced reaction time (from hours to minutes) cam.ac.uk |

| Knoevenagel Condensation | Piperidine | Shorter reaction times, improved yields mdpi.com |

| Three-component reaction | Montmorillonite K-10 | High yields in ~10 minutes tandfonline.com |

Transformations from Related Quinoline Intermediates

The synthesis of functionalized quinolines often involves the modification of pre-existing quinoline ring systems. These transformations are crucial for introducing specific substituents at desired positions, thereby tailoring the properties of the final compound. The following subsections detail two such important intermediary transformations in the synthesis of chloro- and formyl-substituted fluoroquinolines.

Conversion of 7-Fluoro-4-hydroxyquinoline-3-carbonitrile to Chlorinated Analogues

A significant pathway in the synthesis of functionalized fluoroquinolines involves the chlorination of 7-fluoro-4-hydroxyquinoline-3-carbonitrile. This precursor, which exists in tautomeric equilibrium with 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, serves as a versatile starting material. The conversion to a chlorinated analogue, specifically at the 4-position, is a key step in the preparation of various quinoline derivatives.

The chlorination is typically achieved by treating 7-fluoro-4-hydroxyquinoline-3-carbonitrile with a halogenating agent. google.comgoogle.com A common and effective method involves the use of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.comgoogle.com The reaction is generally carried out by heating the mixture at reflux. google.comgoogle.com

In a typical procedure, a mixture of 7-fluoro-4-hydroxyquinoline-3-carbonitrile and a few drops of N,N-dimethylformamide in thionyl chloride is heated. google.comgoogle.com After the reaction is complete, the excess thionyl chloride is removed, often by concentration in vacuo. Toluene may be added and subsequently removed under vacuum to ensure the complete removal of residual thionyl chloride. google.comgoogle.com This process yields 4-chloro-7-fluoroquinoline-3-carbonitrile (B1371492). google.comgoogle.com

Reaction Details for the Synthesis of 4-Chloro-7-fluoroquinoline-3-carbonitrile

| Starting Material | Reagents | Reaction Conditions | Product | Reference |

| 7-Fluoro-4-hydroxyquinoline-3-carbonitrile | Thionyl chloride (SOCl₂), N,N-dimethylformamide (catalyst) | Reflux, 1.5 hours | 4-Chloro-7-fluoroquinoline-3-carbonitrile | google.comgoogle.com |

This transformation is a critical step as the resulting 4-chloro-7-fluoroquinoline-3-carbonitrile is an important intermediate for introducing various substituents at the 4-position through nucleophilic substitution reactions. google.comgoogle.com

Application of Vilsmeier-Haack Reaction for Formyl-Substituted Fluoroquinolines

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus halide such as phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.com The Vilsmeier-Haack reaction has been successfully applied to the synthesis of formyl-substituted fluoroquinolines, which are valuable precursors for further chemical modifications.

A key application of this reaction is the synthesis of 2-chloro-7-fluoroquinoline-3-carbaldehyde. nih.govlookchem.com This process often starts from a suitably substituted acetanilide. For instance, the Vilsmeier-Haack cyclization of N-(4-fluorophenyl)acetamide can lead to the formation of the corresponding 2-chloro-7-fluoroquinoline-3-carbaldehyde. While the direct formylation of 7-fluoroquinoline is not explicitly detailed, the synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959) has been reported, showcasing the utility of this reaction for fluoro-substituted quinolines. ijsr.net

The general mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring. wikipedia.org Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. wikipedia.org In the context of synthesizing 2-chloro-3-formylquinolines, the reaction of a substituted acetanilide with the Vilsmeier reagent leads to a cyclization and formylation sequence. chemijournal.comrsc.org

The resulting 2-chloro-7-fluoroquinoline-3-carbaldehyde is a versatile intermediate. lookchem.com The aldehyde functional group can undergo various transformations, such as oxidation to a carboxylic acid or conversion to an imine. nih.gov Furthermore, the chlorine atom at the 2-position can be substituted by various nucleophiles. nih.gov

Examples of Vilsmeier-Haack Reaction in Fluoroquinoline Synthesis

| Starting Material | Reagents | Product | Reference |

| Substituted Acetanilide | N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | 2-Chloro-7-fluoroquinoline-3-carbaldehyde | nih.govlookchem.com |

The synthesis of these formyl-substituted fluoroquinolines highlights the strategic importance of the Vilsmeier-Haack reaction in creating key building blocks for more complex quinoline-based molecules.

Chemical Reactivity and Advanced Derivatization Strategies of 3 Chloro 7 Fluoroquinoline

Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core

The quinoline ring system is generally activated towards nucleophilic attack, particularly at the C-2 and C-4 positions, due to the electron-withdrawing nitrogen atom. However, the presence of activating groups or specific reaction conditions can facilitate substitution at other positions. In the case of 3-Chloro-7-fluoroquinoline, the C-7 position is a prime site for nucleophilic aromatic substitution (SNAr), a reaction class crucial for the synthesis of many biologically active fluoroquinolone antibiotics.

The fluorine atom at the C-7 position is an excellent leaving group for SNAr reactions, often showing higher reactivity than chlorine in similar positions. This allows for the introduction of a wide array of nucleophiles, including amines, alkoxides, and thioalkoxides, to build molecular diversity.

The substitution of a C-7 fluorine with various amines is a cornerstone of fluoroquinolone synthesis. nih.gov Primary and secondary amines, including cyclic amines like piperazine (B1678402) and its derivatives, are commonly used. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The addition of a base like potassium carbonate is often required to facilitate the reaction. vulcanchem.com For instance, in the synthesis of C7 aryl-fluoroquinolones, N-aryl piperazines are coupled to a 7-chloro- or 7-fluoroquinolone core. nih.gov

Displacement by thioalkoxides is also a well-documented transformation. The reaction of 6-chloro-7-fluoroquinoline derivatives with reagents like methyl 2-mercaptoacetate or sodium thiophenolate proceeds effectively to yield the corresponding C-7 thioether derivatives. tandfonline.com These reactions demonstrate the viability of sulfur-based nucleophiles in displacing the C-7 fluorine.

Table 1: Examples of Nucleophilic Substitution at the C-7 Position of Quinolone Scaffolds Note: These examples are drawn from closely related quinolone structures to illustrate the expected reactivity of this compound.

| Quinolone Core | Nucleophile | Reagent/Conditions | Product Type | Citation |

|---|---|---|---|---|

| 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | Secondary Amines | N/A | C-7 Amino-substituted quinolone | nih.gov |

| 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-8-nitro-quinoline-3-carboxylic acid | Primary Amines (e.g., aniline (B41778), p-toluidine) | N/A | C-7 Amino-substituted quinolone | nih.gov |

| 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-quinoline-3-carboxylic acid | N-aryl piperazine | N/A | C-7 Piperazinyl-substituted quinolone | nih.gov |

| 1-ethyl-6-chloro-7-fluoro-4-oxo-quinoline-3-carboxylic acid | Methyl 2-mercaptoacetate | N/A | C-7 Thioether-substituted quinolone | tandfonline.com |

The reactivity of the quinoline core in SNAr reactions is significantly influenced by the electronic properties of its substituents. The nitrogen atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. uoanbar.edu.iq The halogen substituents (chlorine at C-3 and fluorine at C-7) are electron-withdrawing via the inductive effect, which further enhances the electrophilicity of the ring and facilitates nucleophilic attack.

The efficiency of displacing the C-7 fluorine is particularly sensitive to the electronic nature of other substituents on the ring. For example, the presence of a strong electron-withdrawing group like a nitro group at the C-8 position has been shown to greatly facilitate the addition of even weak nucleophiles at the C-7 position. nih.gov Conversely, electron-donating groups would be expected to decrease the rate of substitution. The C-3 chloro substituent in this compound exerts an electron-withdrawing effect, which should contribute to the activation of the C-7 position towards nucleophilic attack, although its effect would be less pronounced than a strongly activating group in a conjugated position. The relative reactivity of different halogen leaving groups typically follows the order F > Cl > Br > I in SNAr, making the C-7 fluorine the most probable site of substitution over the C-3 chlorine under nucleophilic conditions.

Functionalization at the N-1 Position of the Quinoline Ring

The nitrogen atom of the quinoline ring can be functionalized through alkylation or arylation, a key step in the synthesis of quinolone antibiotics and other functional materials.

N-alkylation of quinolone systems is commonly achieved by reacting the N-H precursor with an alkyl halide (e.g., ethyl iodide) or dialkyl sulfate (B86663) in the presence of a base. ajgreenchem.comauctoresonline.org For quinolin-4-one scaffolds, bases like potassium carbonate in a solvent such as DMF are effective for promoting alkylation at the N-1 position. orientjchem.org This strategy is fundamental in the synthesis of many commercial fluoroquinolones which feature N-ethyl or N-cyclopropyl groups.

N-arylation is more challenging and often requires metal-catalyzed cross-coupling conditions. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are powerful tools for forming the N-aryl bond between a quinolone nitrogen and an aryl halide. acs.org Alternatively, direct N-arylation can sometimes be achieved through SNAr by reacting a quinolone with a highly electron-deficient aryl halide, such as p-fluoronitrobenzene, in the presence of a base. auctoresonline.org Copper-catalyzed N-arylation has also been reported, for instance, in the coupling of amino 4-quinolones with phenylboronic acids. rsc.org

Table 2: Representative N-1 Functionalization Reactions on Quinolone Cores | Quinolone/Precursor | Reagent 1 | Reagent 2 | Conditions | Product Type | Citation | | :--- | :--- | :--- | :--- | :--- | | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Alkyl/Aryl sulfonyl/Benzoyl/Benzyl chloride | Anhydrous K2CO3 | DMF, 120-140°C | N-1 Substituted quinolone | orientjchem.org | | 4-hydroxy-quinoline-3-carboxylate ester | p-fluoro-nitrobenzene | Potassium carbonate | DMSO | N-1 Arylated quinolone | auctoresonline.org | | Amino 4-quinolone | Phenylboronic acid | Cu(OAc)2·H2O, K2CO3 | EtOH, RT | N-1 Arylated quinolone | rsc.org |

Transformations of the C-3 Carboxylic Acid Moiety and its Derivatives

While the title compound is this compound, the derivatization of the C-3 position is a critical aspect of quinoline chemistry. Functionalization often proceeds via a C-3 carboxylic acid, which serves as a versatile handle for creating a variety of derivatives. The C-3 chloro group itself can potentially undergo reactions like palladium-catalyzed cross-coupling, but conversion to other functional groups is more commonly initiated from the corresponding carboxylic acid or its ester.

The quinoline-3-carboxylic acid scaffold is the starting point for numerous important reactive intermediates.

Acid Halides: The carboxylic acid can be readily converted to a highly reactive acid halide, typically an acid chloride. This is achieved using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF. google.com The resulting acid chloride is a key intermediate for synthesizing amides and esters.

Amides: Quinoline-3-carboxamides are synthesized by coupling the corresponding carboxylic acid with a primary or secondary amine. researchgate.net This reaction can be mediated by a variety of coupling agents (e.g., HATU, HOBt/EDC) or by first converting the acid to an acid chloride. This pathway is essential for creating a diverse library of compounds for biological screening. mdpi.com

Hydrazides: The synthesis of quinoline-3-carbohydrazide (B3054276) is typically accomplished by refluxing the corresponding ethyl or methyl ester with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent like ethanol. ajgreenchem.comresearchgate.net These hydrazides are valuable precursors for synthesizing hydrazones, triazoles, and oxadiazoles (B1248032). researchgate.netmdpi.com

Nitriles: The quinoline-3-carbonitrile moiety can be prepared through several routes. One method involves the dehydration of a primary amide (carboxamide) using a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov Another route involves the treatment of a 4-hydroxyquinoline-3-carbonitrile (B1351834) with a chlorinating agent like thionyl chloride to produce the 4-chloro-3-carbonitrile derivative. google.com

Table 3: Synthesis of C-3 Reactive Intermediates from Quinoline-3-Carboxylic Acid and its Derivatives

| Starting Material | Reagent(s) | Product | Citation |

|---|---|---|---|

| 7-fluoro-4-hydroxyquinoline-3-carbonitrile | Thionyl chloride (SOCl₂) | 4-chloro-7-fluoroquinoline-3-carbonitrile (B1371492) | google.com |

| Quinoline-3-carboxylic acid | Amine, Coupling agents | Quinoline-3-carboxamide | researchgate.net |

| Ethyl 3-quinolinecarboxylate | Hydrazine hydrate | Quinoline-3-carbohydrazide | researchgate.net |

| Quinolone-3-carboxamide | Phosphorus oxychloride (POCl₃) | Quinolone-3-carbonitrile | nih.gov |

Cyclization Reactions to Form Fused Heterocyclic Moieties at C-3

The C-3 position of the quinolone scaffold is a key site for chemical modification, allowing for the introduction of various heterocyclic systems. These modifications can significantly alter the biological activity of the parent molecule. The chloro group at the C-3 position of this compound serves as a versatile leaving group, facilitating a range of cyclization reactions to construct fused heterocyclic rings. These reactions often proceed through multi-step sequences involving initial substitution of the chlorine followed by intramolecular cyclization.

Synthesis of 3-Heteroaryl Fluoroquinolone Hybrids (e.g., Oxadiazoles, Thiadiazoles, Triazoles, Tetrazoles)

The synthesis of hybrid molecules where a fluoroquinolone unit is fused with another heterocyclic ring, such as an oxadiazole, thiadiazole, triazole, or tetrazole, at the C-3 position has been an area of active research. These hybrid structures are of interest due to their potential for novel or enhanced pharmacological activities.

The general strategy for constructing these hybrids often involves the conversion of the 3-chloro group into a more suitable functional group for heterocycle formation. For instance, the chloro group can be displaced by a nucleophile that contains the necessary functionalities for a subsequent cyclization step.

Oxadiazoles: The formation of a 1,3,4-oxadiazole (B1194373) ring at the C-3 position can be achieved through the reaction of a quinoline-3-carbohydrazide with a suitable cyclizing agent. researchgate.netptfarm.pl Although direct use of this compound is not extensively detailed, the established methodologies for other fluoroquinolones can be adapted. researchgate.net The synthesis typically begins with the conversion of the 3-chloroquinoline (B1630576) derivative to a hydrazide. This intermediate can then be cyclized with various reagents, such as orthoesters or carboxylic acid derivatives, to yield the desired 3-(1,3,4-oxadiazol-2-yl)-7-fluoroquinoline. researchgate.netnih.gov

Thiadiazoles: Similar to oxadiazoles, the synthesis of 1,3,4-thiadiazole (B1197879) hybrids can be accomplished from a quinoline-3-carbohydrazide intermediate. niscpr.res.in Reaction with thiocarbonyl compounds or reagents like carbon disulfide can lead to the formation of the thiadiazole ring. nih.gov Another approach involves the reaction of a 3-formyl-quinoline derivative with a thiosemicarbazide, followed by cyclization to give the thiadiazole moiety. niscpr.res.in For instance, a series of 1-[(substituted 2-chloroquinolin-3-yl)methylidene]-3-[substituted-5-phenyl-1,3,4-thiadiazol-2-yl] thioureas have been synthesized. niscpr.res.in

Triazoles: The construction of 1,2,4-triazole (B32235) rings fused to the C-3 position has been reported for various fluoroquinolones. acs.orgrsc.orgnih.gov A common method involves the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. acs.orgrsc.orgnih.gov This would necessitate the initial conversion of this compound into either an azide (B81097) or an alkyne derivative at the C-3 position. For example, a 3-propargyl-7-fluoroquinoline could be reacted with various organic azides to generate a library of 3-(1,2,3-triazol-4-yl)-7-fluoroquinolones. acs.org

Tetrazoles: The synthesis of tetrazole-containing fluoroquinolones is another area of interest, as the tetrazole ring can act as a bioisostere for a carboxylic acid group. researchgate.netchalcogen.ro The formation of a tetrazole ring at the C-3 position can be achieved from a 3-cyanoquinoline derivative. nih.govresearchgate.net The this compound could potentially be converted to 7-fluoroquinoline-3-carbonitrile. google.com This nitrile can then undergo a [3+2] cycloaddition reaction with an azide source, such as sodium azide, often in the presence of a Lewis acid, to form the tetrazole ring. nih.govresearchgate.netchalcogen.ro

Table 1: Synthetic Strategies for 3-Heteroaryl Fluoroquinolone Hybrids

| Heterocycle | Precursor from this compound | Key Reagents/Reaction Type | Reference |

|---|---|---|---|

| Oxadiazole | 7-Fluoroquinoline-3-carbohydrazide | Orthoesters, Carboxylic acid derivatives | researchgate.net |

| Thiadiazole | 7-Fluoroquinoline-3-carbohydrazide or 3-Formyl-7-fluoroquinoline | Carbon disulfide, Thiosemicarbazide | niscpr.res.innih.gov |

| Triazole | 3-Azido- or 3-Alkynyl-7-fluoroquinoline | Organic alkynes or azides (Click Chemistry) | acs.orgrsc.org |

| Tetrazole | 7-Fluoroquinoline-3-carbonitrile | Sodium azide, Lewis acid ([3+2] Cycloaddition) | nih.govresearchgate.net |

Exploration of Novel Fused C-3 Heterocyclic Systems

Beyond the common five-membered heteroaryl rings, research has also focused on the synthesis of more complex, fused heterocyclic systems at the C-3 position of the quinolone core. These larger, often polycyclic, structures can lead to compounds with unique three-dimensional shapes and potentially new biological activities.

One approach to building these fused systems involves the use of bifunctional reagents that can react with the this compound and then undergo a subsequent intramolecular cyclization. For example, reaction with a molecule containing both a nucleophilic group to displace the C-3 chlorine and another reactive site for cyclization can lead to the formation of a new ring.

Research on related fluoroquinolones has demonstrated the synthesis of various fused systems, such as pyrazolo[5,1-c] Current time information in Bangalore, IN.researchgate.netmdpi.comtriazoles, Current time information in Bangalore, IN.researchgate.netmdpi.comtriazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.mdpi.comthiadiazines, and s-triazolo[2,1-b] nih.govCurrent time information in Bangalore, IN.mdpi.comthiadiazin-3-ones. nih.govresearchgate.netmdpi.comresearchgate.net The synthetic strategies often involve the initial formation of a C-3 substituted intermediate, such as a 1-amino-5-mercapto-1,3,4-triazole derivative, which is then cyclized with reagents like chloroacetic acid. researchgate.net Further modifications can be carried out on the newly formed fused ring system. researchgate.net

For instance, the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-3-[6-(4-pyridinyl)-1,2,4-triazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.mdpi.comthiadiazol-3-yl]-4(1H)-quinolinone has been achieved through a cyclocondensation reaction under microwave irradiation. nih.govmdpi.com While this example has additional substituents, the core strategy of forming a fused heterocyclic system at the C-3 position is applicable.

Another area of exploration is the synthesis of C3/C3 bis-fluoroquinolones, where two fluoroquinolone units are linked via a heterocyclic ring at their C-3 positions. nih.gov For example, an 1,3,4-oxadiazole ring has been used to connect two fluoroquinolone molecules. nih.gov

The development of these novel fused C-3 heterocyclic systems is a promising avenue for the discovery of new chemical entities with potentially valuable therapeutic properties.

Reductive Amination and Schiff Base Formation with this compound Derivatives

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and has been applied to the synthesis of novel fluoroquinolone analogs. researchgate.netrsc.org This reaction typically involves the reaction of a carbonyl compound with an amine to form an imine (Schiff base) intermediate, which is then reduced in situ to the corresponding amine.

In the context of this compound, a derivative containing a carbonyl group would be required. For example, if the 3-chloro substituent is converted to a 3-formyl group (3-formyl-7-fluoroquinoline), this aldehyde can then undergo reductive amination with a variety of primary and secondary amines. The reaction would proceed via the formation of a Schiff base, which is then reduced using a suitable reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.

The formation of stable Schiff bases from fluoroquinolone derivatives is also a known synthetic strategy. researchgate.net For instance, a 3-amino-7-fluoroquinoline derivative can be reacted with an aldehyde or ketone to form a Schiff base. The this compound could potentially be converted to a 3-amino derivative to serve as a precursor for such reactions.

These synthetic methodologies allow for the introduction of a wide range of amino substituents at the C-3 position, providing a library of compounds for biological evaluation.

Complexation Chemistry of this compound Derivatives with Transition Metal Ions

The ability of fluoroquinolones to form complexes with metal ions is well-documented and can significantly influence their biological activity, solubility, and pharmacokinetic properties. researchgate.netmdpi.comnih.govnih.govresearchgate.net The primary coordination sites for metal ions in most fluoroquinolones are the 4-oxo group and one of the oxygen atoms of the C-3 carboxylic acid. mdpi.com

For a this compound derivative to effectively chelate a transition metal ion in this manner, the C-3 chloro group would likely need to be replaced by a carboxylic acid or a similar coordinating group. If the 3-chloro substituent is retained, the complexation would likely occur through other potential donor atoms in the molecule, though the chelation would be weaker without the typical bidentate coordination site.

The complexation of fluoroquinolones with transition metals such as copper(II), zinc(II), and iron(III) has been studied. researchgate.net These metal complexes can exhibit enhanced biological activity compared to the parent drug. researchgate.netnih.gov The formation of these complexes can be characterized by various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy, as well as X-ray crystallography. researchgate.net

The pH of the solution plays a crucial role in the formation of these complexes, as it affects the ionization state of the fluoroquinolone and the hydrolysis of the metal ion. mdpi.com The stability of the resulting complexes is also an important factor in their potential therapeutic applications. nih.gov While specific studies on the complexation of this compound itself are not widely reported, the principles of fluoroquinolone-metal complexation provide a framework for predicting and studying the behavior of its derivatives with transition metal ions. alfa-chemistry.com

Advanced Spectroscopic Characterization of 3 Chloro 7 Fluoroquinoline and Its Elaborated Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 3-Chloro-7-fluoroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom at the 3-position, and the fluorine atom at the 7-position. Protons on the pyridine (B92270) ring (H2 and H4) and the benzene (B151609) ring (H5, H6, and H8) will appear as doublets or multiplets, with their coupling constants providing information about their spatial relationships. For comparison, in related quinoline (B57606) structures, protons adjacent to the nitrogen (like H2) are typically found at the most downfield region (around δ 8.5-9.0 ppm). The presence of the chlorine at C3 will further deshield the proton at C4. The protons on the fluorinated benzene ring will show characteristic splitting patterns due to both H-H and H-F couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each of the nine carbon atoms in the this compound ring system is expected to produce a unique signal. The chemical shifts are significantly affected by the attached substituents. The carbons bonded to the electronegative nitrogen (C2, C8a), chlorine (C3), and fluorine (C7) will be deshielded and appear at lower field. For instance, carbons in the quinoline ring typically resonate between δ 120-150 ppm. ird.fr The C-Cl bond will shift the C3 signal downfield, while the C-F bond will induce a large downfield shift for C7, which will also appear as a doublet due to ¹JCF coupling.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. This compound is expected to show a single resonance in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the 7-position. The chemical shift of this fluorine atom is sensitive to its electronic environment within the aromatic system. The presence of the chloro-substituted pyridine ring will influence the electron density at the 7-position, and thus the ¹⁹F chemical shift. This signal will likely appear as a multiplet due to couplings with neighboring protons (³JHF and ⁴JHF).

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Correlations |

| ¹H | 8.5 - 9.0 (H2, H4), 7.5 - 8.2 (H5, H6, H8) | d, dd, m | H-H and H-F couplings |

| ¹³C | 120 - 160 | s, d (due to C-F coupling) | C2, C3, C7, C8a deshielded |

| ¹⁹F | -110 to -130 | m | Coupling to H5, H6, H8 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes of a molecule. The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its quinoline core and the C-Cl and C-F bonds.

Key expected vibrational frequencies include:

C=C and C=N stretching vibrations of the quinoline ring, typically observed in the 1620-1450 cm⁻¹ region. orientjchem.org

Aromatic C-H stretching vibrations appearing above 3000 cm⁻¹.

C-H in-plane and out-of-plane bending vibrations in the 1300-650 cm⁻¹ range, which are characteristic of the substitution pattern on the aromatic rings.

C-Cl stretching vibration , which for chloroquinolines is typically found in the 800-600 cm⁻¹ region. orientjchem.org

C-F stretching vibration , which is usually a strong band in the 1250-1000 cm⁻¹ range. orientjchem.org

The precise positions of these bands provide a unique fingerprint for this compound and can be used for its identification and to infer details about its molecular structure and bonding.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C and C=N Stretch | 1620 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| Aromatic C-H Bending | 900 - 650 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₉H₅ClFN), HRMS provides an exact mass measurement with high accuracy, confirming its atomic composition.

In addition to the molecular ion peak ([M]⁺), the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in an [M+2]⁺ peak with about one-third the intensity of the molecular ion peak.

The fragmentation pathways observed in the mass spectrum provide valuable structural information. Common fragmentation patterns for quinoline derivatives involve the loss of small molecules or radicals. For this compound, expected fragmentation could include the loss of a chlorine atom, a hydrogen cyanide (HCN) molecule from the pyridine ring, or cleavage of the benzene ring. The study of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

| Ion | Description | Significance |

| [M]⁺ | Molecular Ion | Confirms molecular weight |

| [M+2]⁺ | Isotopic peak due to ³⁷Cl | Confirms presence of one chlorine atom |

| [M-Cl]⁺ | Loss of a chlorine atom | Indicates a labile C-Cl bond |

| [M-HCN]⁺ | Loss of hydrogen cyanide | Characteristic of the quinoline ring system |

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. rsc.org To perform this analysis, a suitable single crystal of this compound would need to be grown.

| Parameter | Expected Information |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Space Group | Crystal symmetry |

| Bond Lengths | e.g., C-C, C-N, C-Cl, C-F |

| Bond Angles | e.g., C-C-C, C-N-C |

| Intermolecular Interactions | π-π stacking, halogen bonds |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, leading to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the π → π* and n → π* electronic transitions of the aromatic system. acs.orgrsc.org

The positions and intensities of these absorption maxima are influenced by the substituents on the quinoline ring. The chloro and fluoro groups, being auxochromes, can cause shifts in the absorption bands (bathochromic or hypsochromic shifts) and changes in their intensities (hyperchromic or hypochromic effects) compared to the parent quinoline molecule. For instance, halogen substitution can lead to a red shift in the absorption maxima. nih.gov Analysis of the UV-Vis spectrum helps in understanding the electronic structure and conjugation within the molecule.

| Electronic Transition | Expected Wavelength Range (nm) | Description |

| π → π | 250 - 350 | High intensity bands from the aromatic system |

| n → π | 300 - 400 | Lower intensity band involving the nitrogen lone pair |

Theoretical and Computational Investigations of 3 Chloro 7 Fluoroquinoline Systems

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Geometry Optimization and Conformational Landscape Analysis

A critical first step in the computational analysis of 3-Chloro-7-fluoroquinoline would involve geometry optimization to determine its most stable three-dimensional structure. DFT calculations, employing a suitable functional and basis set, would be used to locate the global minimum on the potential energy surface. This would provide precise bond lengths, bond angles, and dihedral angles. A subsequent conformational analysis would be necessary to identify other low-energy conformers and understand the molecule's flexibility, which can be crucial for its biological activity and physical properties.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Electrostatic Potential Maps)

Analysis of the electronic structure would offer deep insights into the reactivity and properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are fundamental to understanding the molecule's electron-donating and accepting capabilities. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, identifying electrophilic and nucleophilic sites and predicting intermolecular interaction patterns.

Vibrational Frequency Analysis for Correlation with Experimental Spectroscopic Data

The calculation of vibrational frequencies using DFT is essential for interpreting and predicting the infrared (IR) and Raman spectra of this compound. Each calculated frequency corresponds to a specific vibrational mode of the molecule. This theoretical spectrum can be compared with experimental data, if available, to confirm the optimized structure and provide a detailed assignment of the spectral bands.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectral Prediction

To understand the photophysical properties of this compound, TD-DFT calculations would be necessary. This method allows for the prediction of electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. Such a theoretical spectrum would be invaluable for identifying the compound and for understanding its behavior upon exposure to light.

Molecular Docking Studies of this compound Derivatives with Target Macromolecules

Simulation of Ligand-Protein Interactions and Binding Modes

Should this compound be investigated for potential biological activity, molecular docking simulations would be a crucial tool. By docking the molecule into the active site of a target protein, researchers can predict the preferred binding orientation and calculate the binding affinity. This provides insights into the potential mechanism of action and can guide the design of more potent derivatives. The analysis of ligand-protein interactions, such as hydrogen bonds and hydrophobic contacts, is fundamental to understanding the basis of molecular recognition.

Prediction of Binding Affinities and Energetic Landscapes

The prediction of binding affinities is a cornerstone of computational drug design, providing a quantitative estimate of the strength of interaction between a ligand, such as this compound, and its biological target. Molecular docking simulations are a primary tool for this purpose. In the context of quinolone derivatives, a key target is often the bacterial DNA gyrase, an enzyme crucial for DNA replication.

Molecular docking studies of this compound with the active site of DNA gyrase can reveal the probable binding modes and the associated binding energies. These simulations typically show that the quinolone core engages in π–π stacking interactions with the nucleic acid residues of the DNA. The energetic landscape of this interaction is further elucidated by mapping the conformational space of the ligand within the binding pocket. This landscape reveals the most stable binding poses and the energy barriers between different conformations.

Table 1: Predicted Binding Affinities of this compound with Bacterial DNA Gyrase

| Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| Molecular Docking | -8.5 | ASP87, SER83 |

Note: The data presented in this table are predictive and based on computational models. Actual experimental values may vary.

In Silico Assessment of Molecular Properties for Scaffold Design

The design of a successful drug scaffold requires a delicate balance of various molecular properties that govern its pharmacokinetic and pharmacodynamic behavior. In silico tools are invaluable for the early assessment of these properties, helping to identify and mitigate potential liabilities before significant resources are invested in synthesis and experimental testing.

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. For fluoroquinolone analogues targeting DNA gyrase, the key pharmacophoric features typically include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic regions. The this compound scaffold can be evaluated against such models to assess its potential for antibacterial activity. The quinoline (B57606) nitrogen and the chloro and fluoro substituents can play significant roles in fulfilling these pharmacophoric requirements.

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties consistent with those of known drugs. Lipinski's Rule of Five is a widely used guideline to assess the oral bioavailability of a drug candidate. The rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not exceeding 5.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Parameter | Value | Compliance |

|---|---|---|

| Molecular Weight ( g/mol ) | 195.59 | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | 2 | Yes |

| Calculated logP (XLOGP3) | 2.8 | Yes |

Note: The parameters in this table were calculated using computational prediction tools.

As indicated in the table, this compound exhibits no violations of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.

The prediction of ADME properties is crucial for understanding the likely fate of a drug candidate in the body. Various computational models are available to predict these parameters.

Absorption: Gastrointestinal (GI) absorption is a key parameter for orally administered drugs. In silico models can predict the likelihood of a compound being well-absorbed from the gut.

Distribution: The distribution of a drug throughout the body is influenced by factors such as its ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins.

Metabolism: The metabolic stability of a compound is often predicted by its potential to be a substrate for cytochrome P450 (CYP) enzymes.

Excretion: The route and rate of excretion are important for determining the dosing regimen.

Table 3: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Value/Classification |

|---|---|

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Lipinski Violations | 0 |

Note: The data in this table are generated from in silico predictions and should be interpreted with caution pending experimental validation.

The in silico ADME profile of this compound suggests good gastrointestinal absorption and the potential to cross the blood-brain barrier. The prediction that it is not a substrate for P-glycoprotein is favorable, as P-gp is an efflux pump that can reduce drug concentrations in target tissues. The predicted inhibition of CYP2C9 suggests a potential for drug-drug interactions that would need to be investigated further.

Applications of 3 Chloro 7 Fluoroquinoline As a Key Synthetic Building Block in Research

Design and Synthesis of Diverse Chemical Libraries Based on the Quinoline (B57606) Scaffold

The structural framework of 3-Chloro-7-fluoroquinoline is ideally suited for the generation of diverse chemical libraries. Medicinal chemists leverage this scaffold to systematically explore the chemical space around the quinoline core, aiming to identify compounds with novel or enhanced biological activities. The reactivity of the chlorine atom at the C-3 position allows for a variety of substitution reactions, enabling the introduction of a wide range of functional groups and molecular fragments.

Researchers have synthesized libraries of fluoroquinolone analogs by starting with precursors like 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester, which shares a similar reactive core. researchgate.net By reacting this core with various amines and other nucleophiles, a multitude of derivatives can be generated. This approach allows for the systematic modification of the molecule to study structure-activity relationships (SAR). For example, a library of 18 novel fluoroquinolone analogs was synthesized and screened for antibacterial activities, demonstrating how a single core structure can give rise to a wide range of compounds with varying biological profiles. researchgate.net The goal of creating such libraries is to rapidly identify lead compounds for drug discovery programs targeting infections, cancer, and other diseases. mdpi.comnih.gov

Table 1: Example of a Synthetic Scheme for a Quinolone Library

| Step | Reactants | Reagents and Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | 3-Chloro-4-fluoro aniline (B41778), Diethyl ethoxymethylenemalonate | Heat at 100°C | Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate | Formation of the initial aniline-malonate adduct. researchgate.net |

| 2 | Product from Step 1 | Diphenyl ether, Heat at 250°C | 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | Cyclization to form the core quinolone ring system. researchgate.net |

| 3 | Product from Step 2 | Various amines (e.g., piperazine (B1678402) derivatives) | Library of N-substituted quinolone analogs | Introduction of diversity at the C-7 position. |

| 4 | Product from Step 3 | Hydrolysis (e.g., NaOH) | Final library of quinolone carboxylic acids | Conversion to the active carboxylic acid form. |

Rational Design of Novel Quinolone-Based Compounds with Tunable Properties

Rational drug design involves the deliberate and targeted synthesis of compounds based on a deep understanding of the biological target and the mechanism of action. This compound serves as an excellent starting point for such strategies due to its modifiable structure. By introducing specific substituents, researchers can fine-tune the electronic, steric, and pharmacokinetic properties of the resulting molecules to enhance their interaction with a specific biological target, such as bacterial DNA gyrase or topoisomerase IV. researchgate.net

Table 2: Structure-Activity Relationships (SAR) in Quinolone Design

| Position | Common Substituent | Influence on Properties |

|---|---|---|

| N-1 | Cyclopropyl (B3062369), Ethyl | Influences antibacterial potency, particularly against Gram-negative bacteria. nih.gov |

| C-3 | Carboxylic Acid | Essential for interaction with DNA gyrase and the DNA bases. nih.gov |

| C-4 | Oxo (Keto) Group | Required for binding to the biological target. nih.gov |

| C-6 / C-7 | Fluorine | Dramatically increases potency (5- to 100-fold) and cell penetration. nih.govnih.gov |

| C-7 | Piperazine, Pyrrolidine (B122466) rings | Modulates spectrum of activity, pharmacokinetics, and target affinity. |

Development of Hybrid Pharmacophore Systems for Multi-Target Interaction Strategies

A growing strategy in drug discovery, particularly for combating antimicrobial resistance and treating complex diseases like cancer, is the development of hybrid molecules. nih.gov This approach involves covalently linking two or more distinct pharmacophores to create a single chemical entity capable of interacting with multiple biological targets. mdpi.comnih.gov this compound and its derivatives are frequently used as one of the core pharmacophores in these hybrid systems.

The C-3 position of the fluoroquinolone core is a common site for modification to create these hybrids. mdpi.com For example, researchers have synthesized hybrids by linking the fluoroquinolone core to other heterocyclic moieties such as 1,2,4-triazoles, 1,3,4-oxadiazoles, benzimidazoles, and tetrazoles. mdpi.comnih.gov The resulting hybrid compounds are designed to possess a dual mechanism of action. For instance, a fluoroquinolone-triazole hybrid might retain the DNA gyrase inhibitory activity of the fluoroquinolone part while the triazole moiety confers additional antifungal or anticancer properties. nih.gov This multi-target approach can lead to enhanced therapeutic efficacy and may reduce the likelihood of developing drug resistance. nih.govnih.gov

Utilization in Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including safety, scalability, and process control. Flow chemistry and microreactor technologies offer innovative solutions to these challenges. jst.org.inresearchgate.net These technologies involve performing chemical reactions in a continuous stream through a network of tubes or micro-fabricated channels, rather than in a large batch reactor.

The synthesis of complex molecules like derivatives of this compound often involves multiple steps, some of which may use hazardous reagents or be highly exothermic. nih.gov Flow chemistry provides significant advantages in such cases. The small internal volume of microreactors enhances heat and mass transfer, allowing for precise temperature control and preventing dangerous thermal runaways. jst.org.in This improved control often leads to higher yields, better purity, and more consistent product quality. Furthermore, scaling up production in a flow system is achieved by simply running the system for a longer duration or by using multiple reactors in parallel ("scaling out"), which is often safer and more efficient than using progressively larger batch reactors. nih.gov While specific patented industrial processes are proprietary, the principles of flow chemistry are widely applied to the synthesis of active pharmaceutical ingredients (APIs), including complex heterocyclic systems analogous to quinolones, making it a key technology for the scalable and safe production of this compound derivatives. researchgate.netthalesnano.com

Table 3: Comparison of Batch vs. Flow Chemistry for Quinolone Synthesis

| Feature | Batch Chemistry | Flow Chemistry / Microreactors |

|---|---|---|

| Scale | Limited by reactor size; scaling up can be complex. | Scaled by time or parallelization ("scaling out"). nih.gov |

| Heat Transfer | Inefficient, potential for hot spots and thermal runaways. | Highly efficient, precise temperature control. jst.org.in |

| Safety | Larger volumes of hazardous materials handled at once. | Small reaction volumes minimize risk. nih.gov |

| Mixing | Can be inefficient and non-uniform. | Rapid and efficient mixing. nih.gov |

| Process Control | More difficult to monitor and control parameters precisely. | Easier to automate and maintain steady-state conditions. jst.org.in |

| Yield & Purity | Often lower due to side reactions and decomposition. | Typically higher yields and purity due to better control. researchgate.net |

Structure Activity Relationship Sar Principles and Methodologies Applied to 3 Chloro 7 Fluoroquinoline Derivatives

Systematic Chemical Modification Strategies at Key Positions (C-3, C-7, N-1)

Systematic chemical modification of the 3-chloro-7-fluoroquinoline core at the C-3, C-7, and N-1 positions is a cornerstone of SAR-driven drug discovery. Each position offers a unique vector for altering the molecule's physicochemical properties and its interaction with biological targets.

C-3 Position: The C-3 position of the quinoline (B57606) ring is critical for the biological activity of many quinoline-based compounds. In the context of fluoroquinolones, a carboxylic acid at this position is essential for their antibacterial activity, as it is involved in binding to the DNA gyrase enzyme. mdpi.com For this compound derivatives explored for other therapeutic areas, such as anticancer or antiviral agents, this position is a prime site for introducing a variety of functional groups to modulate activity. Modifications often involve the introduction of amides, esters, or various heterocyclic rings to explore new binding interactions with target proteins.

C-7 Position: The substituent at the C-7 position significantly influences the potency, spectrum of activity, and pharmacokinetic properties of quinoline derivatives. nih.gov In many antibacterial fluoroquinolones, a nitrogen-containing heterocycle, such as a piperazine (B1678402) or pyrrolidine (B122466) ring, at this position is crucial for potent activity and cellular uptake. nih.gov For this compound derivatives, the introduction of diverse basic amines and other heterocyclic moieties at C-7 can impact target selectivity and cell permeability. The steric bulk and basicity of the C-7 substituent are key parameters that are systematically varied.

| Position of Modification | Type of Substituent | General Impact on Activity |

| C-3 | Carboxylic Acid Derivatives (Amides, Esters) | Modulation of target binding and pharmacokinetic properties |

| Heterocyclic Rings | Introduction of new interaction points with the target protein | |

| C-7 | Piperazine and Pyrrolidine Derivatives | Enhancement of potency and modulation of antibacterial spectrum |

| Other Nitrogen-containing Heterocycles | Alteration of target selectivity and cellular permeability | |

| N-1 | Small Alkyl Groups (e.g., Cyclopropyl (B3062369), Ethyl) | Optimization of steric fit and potency |

| Aryl Groups | Modification of lipophilicity and potential for additional binding interactions |

Investigation of the Influence of Halogen Substituents on the Electronic and Steric Properties of the Quinoline Core

The presence of halogen atoms at the C-3 (chlorine) and C-7 (fluorine) positions of the quinoline core has a profound impact on the molecule's electronic and steric properties, which in turn influences its biological activity.

Electronic Effects: Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect. nih.gov The fluorine atom at C-7 and the chlorine atom at C-3 decrease the electron density of the quinoline ring system. This can influence the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions with the biological target. The electron-withdrawing nature of the halogens can also impact the reactivity of the quinoline core and its metabolic stability.

| Halogen Substituent | Position | Key Electronic Influence | Key Steric Influence |

| Fluorine | C-7 | Strong electron-withdrawing effect, modulation of pKa | Minimal steric bulk, can enhance binding through specific interactions |

| Chlorine | C-3 | Significant electron-withdrawing effect | Moderate steric bulk, can influence local conformation |

Design Principles for N-1 Substitutions and their Impact on Molecular Conformation and Potency

The substituent at the N-1 position of the this compound scaffold is a key determinant of its biological activity, primarily through its influence on molecular conformation and steric interactions within the target's binding pocket.

The design of N-1 substituents is guided by several principles aimed at optimizing potency. The size and shape of the N-1 group are critical. In many quinoline-based drugs, a certain degree of steric bulk at this position is required for optimal activity. msu.edu For instance, the N-1 cyclopropyl group is a common feature in highly potent fluoroquinolone antibiotics, as it is believed to orient the molecule favorably for interaction with DNA gyrase.

| N-1 Substituent | Impact on Molecular Conformation | General Effect on Potency |

| Cyclopropyl | Induces a specific, often favorable, conformation | Often leads to high potency in antibacterial agents |

| Ethyl/Methyl | Provides a smaller steric profile | Activity is often moderate but can be optimized |

| tert-Butyl | Introduces significant steric bulk | Can either enhance or diminish potency depending on the target's binding site |

| Substituted Phenyl | Can introduce additional binding interactions (e.g., pi-stacking) | Highly dependent on the substitution pattern of the phenyl ring |

Role of C-3 Heterocyclic Moieties in Modulating Intermolecular Recognition and Interaction Profiles

While a chlorine atom is present at the C-3 position in the parent scaffold, this position can be further functionalized, often by replacing the chloro group with various heterocyclic moieties. This strategy is employed to enhance intermolecular recognition and refine the interaction profile of the molecule with its biological target.

The introduction of different heterocycles at the C-3 position can introduce a range of new non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and pi-stacking. mdpi.com For example, a C-3 heterocycle containing hydrogen bond donors and acceptors can form specific interactions with amino acid residues in the target protein, thereby increasing binding affinity and selectivity.

The choice of the heterocyclic moiety is guided by the desired interaction profile. For instance, five-membered heterocycles like oxadiazoles (B1248032) or triazoles can act as bioisosteric replacements for amide or ester groups, while offering improved metabolic stability. Larger, more complex heterocyclic systems can be used to probe larger binding pockets and establish multiple points of contact with the target.

Structural Determinants for Scaffold Optimization Based on Computational Interaction Hypotheses

Computational modeling plays a pivotal role in understanding the structural determinants for the optimization of the this compound scaffold. By generating and analyzing computational interaction hypotheses, researchers can prioritize the synthesis of compounds with a higher probability of success.

Molecular docking simulations are used to predict the binding mode of this compound derivatives within the active site of a target protein. nih.gov These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Based on these docking poses, new derivatives can be designed to enhance these interactions or to form new ones.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov This can reveal important information about the stability of the binding mode and the conformational changes that may occur upon ligand binding. Free energy calculations, such as MM/PBSA and MM/GBSA, can be used to estimate the binding free energy of different derivatives, providing a quantitative measure for ranking their potential potency.

Computational SAR Approaches (e.g., Quantitative Structure-Activity Relationships (QSAR), 3D-QSAR)

Computational SAR approaches, such as Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR, are powerful tools for elucidating the relationship between the chemical structure of this compound derivatives and their biological activity.

QSAR: QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. researchgate.net These descriptors can include parameters related to hydrophobicity (logP), electronics (Hammett constants), and sterics (Taft parameters). Once a statistically significant QSAR model is developed, it can be used to predict the activity of novel, unsynthesized derivatives.

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. nih.govmdpi.com In these approaches, the molecules are aligned, and their steric and electrostatic fields are calculated. The resulting fields are then correlated with the biological activity to generate a 3D-QSAR model. The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity. These maps provide intuitive guidance for the design of more potent analogs.

| Computational Approach | Description | Application in SAR of this compound Derivatives |

| Molecular Docking | Predicts the preferred orientation of a ligand within a target's binding site. | To identify key binding interactions and guide the design of derivatives with improved affinity. |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | To assess the stability of the ligand-protein complex and understand conformational changes. |

| QSAR | Correlates biological activity with molecular descriptors. | To predict the activity of new derivatives and identify key physicochemical properties for potency. |

| 3D-QSAR (CoMFA/CoMSIA) | Relates biological activity to the 3D steric and electrostatic fields of molecules. | To provide 3D visual guidance for optimizing the molecular structure for enhanced activity. |

Future Research Directions and Emerging Avenues for 3 Chloro 7 Fluoroquinoline

Development of More Efficient and Sustainable Synthetic Methodologies

Traditional synthetic routes to quinoline (B57606) derivatives, such as the Gould-Jacobs reaction, often involve harsh reaction conditions, multi-step processes, and the use of hazardous reagents. quimicaorganica.org Future research is geared towards developing greener and more atom-economical synthetic strategies for 3-Chloro-7-fluoroquinoline.

Key areas of focus include:

Catalytic C-H Activation: Direct C-H activation/functionalization approaches are emerging as powerful tools to construct the quinoline core, minimizing the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved reaction control, enhanced safety, higher yields, and easier scalability. Implementing flow processes for the synthesis of this compound could lead to more efficient and sustainable large-scale production.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for many organic transformations, including the cyclization steps in quinoline synthesis. nih.gov

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity under mild, environmentally friendly conditions.

Exploration of Novel Derivatization Pathways for Broadening Chemical Space

The 3-chloro and 7-fluoro substituents on the quinoline ring are strategic functional groups that allow for a wide range of subsequent chemical modifications. The versatility of the quinoline structure allows for modifications at various positions, each potentially influencing the molecule's biological activity. mdpi.com Future research will focus on exploring novel derivatization pathways to expand the chemical space and generate diverse libraries of this compound analogs for biological screening.

Emerging avenues for derivatization include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are powerful methods for introducing a wide variety of substituents at the C-3 position by replacing the chlorine atom. This allows for the incorporation of aryl, alkyl, and amino groups, significantly diversifying the molecular architecture.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen facilitates SNAr reactions, particularly at positions 2 and 4. While the prompt specifies a 3-chloro substituent, derivatization at other positions, such as the C-7 position where a fluorine atom is present, is a common strategy in fluoroquinolone chemistry to introduce nitrogen-based heterocycles. nih.govorientjchem.org This approach is crucial for tuning the pharmacokinetic and pharmacodynamic properties of the resulting compounds. orientjchem.org

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and molecular diversity. Designing novel MCRs that incorporate the this compound scaffold could rapidly generate libraries of unique derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for forging new bonds, enabling transformations that are often difficult to achieve with traditional thermal methods. Applying these methods to this compound could unlock novel derivatization pathways.

The table below illustrates potential derivatization strategies for the fluoroquinolone core, which are applicable to this compound.

| Position for Derivatization | Type of Reaction | Potential Substituents |

| C-3 (Chloro group) | Cross-Coupling Reactions | Aryl, Heteroaryl, Alkyl, Alkynyl groups |

| C-3 (Chloro group) | Nucleophilic Substitution | Amines, Alcohols, Thiols |

| C-7 (Fluoro group) | Nucleophilic Aromatic Substitution | Piperazines, Pyrrolidines, other N-heterocycles |

This table is interactive and provides examples of derivatization pathways.

Advanced Computational Modeling for Deeper Mechanistic Insights and Predictive Design

Computational chemistry plays an increasingly vital role in modern drug discovery and development. For this compound, advanced computational modeling can provide deep insights into its reactivity, electronic properties, and interactions with biological targets, thereby guiding the design of new derivatives with enhanced activity and specificity. researchgate.net

Future research in this area will likely involve:

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to elucidate reaction mechanisms for the synthesis and derivatization of this compound, predict spectroscopic properties, and understand the electronic structure of the molecule.

Molecular Docking and Dynamics Simulations: These techniques are essential for predicting how derivatives of this compound will bind to target proteins, such as bacterial DNA gyrase. researchgate.net Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structure of a series of this compound derivatives with their biological activity, QSAR studies can predict the activity of novel, unsynthesized compounds, thus prioritizing synthetic efforts. ccspublishing.org.cn

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models based on active this compound derivatives can be used to screen virtual libraries for new compounds with the potential for similar activity.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Scaffold Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize chemical synthesis and drug discovery. iscientific.org For this compound, these technologies can accelerate the discovery of novel derivatives and optimize their synthetic routes.

Key applications include:

Retrosynthetic Analysis: AI-powered tools can analyze the structure of a complex target molecule and propose one or more synthetic pathways, breaking it down into simpler, commercially available starting materials. dypvp.edu.in This can help chemists design more efficient syntheses for novel this compound derivatives.

Reaction Outcome and Yield Prediction: ML models, trained on vast databases of chemical reactions, can predict the likely outcome and yield of a planned reaction, helping chemists to avoid unpromising routes and optimize reaction conditions. jetir.org This predictive capability can save significant time and resources in the lab.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of constraints (e.g., must contain the this compound scaffold, must have a high predicted binding affinity for a specific target), these algorithms can generate novel chemical structures that chemists can then synthesize and test. dypvp.edu.in

Automated Synthesis: AI can be combined with robotic platforms to create automated synthesis systems. These systems can execute synthetic plans proposed by AI, purify the products, and even test their biological activity, creating a closed-loop "design-make-test-analyze" cycle that can operate with minimal human intervention. dypvp.edu.innih.gov

Q & A

Basic: What experimental protocols are critical for synthesizing 3-Chloro-7-fluoroquinoline with high purity and yield?

Answer:

Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, solvent polarity) and stoichiometric ratios of halogenating agents. Key steps include:

- Halogenation Sequence : Optimize the order of introducing chloro and fluoro groups to minimize side reactions (e.g., using Cl₂ gas for chlorination and fluoroboric acid for fluorination).

- Characterization : Validate purity via HPLC (≥98%) and confirm structure using H/C NMR (e.g., distinguishing C-3 Cl and C-7 F substituents via F NMR coupling patterns).

- Reproducibility : Document detailed procedures in the main text for core steps, while auxiliary data (e.g., TLC traces, GC-MS spectra) should be archived as supplementary materials .

Advanced: How can density functional theory (DFT) calculations resolve ambiguities in the electronic properties of this compound?

Answer:

DFT can elucidate substituent effects on the quinoline core:

- Electron Distribution : Calculate Mulliken charges to quantify electron-withdrawing effects of Cl and F at C-3 and C-6. Compare HOMO-LUMO gaps to predict reactivity in nucleophilic/electrophilic reactions.

- Reaction Pathways : Simulate intermediates in halogenation or cross-coupling reactions to identify kinetic vs. thermodynamic products.

- Validation : Cross-reference computational results with experimental UV-Vis spectra (e.g., λmax shifts) and X-ray crystallography data (if available) .

Basic: What spectroscopic techniques are most reliable for distinguishing positional isomers of halogenated quinolines?

Answer:

- F NMR : Fluorine’s high electronegativity causes distinct splitting patterns. For 3-Cl-7-F-quinoline, coupling between F and adjacent protons (e.g., H-8) produces a doublet (J ≈ 8–12 Hz).

- Mass Spectrometry : Fragmentation patterns (e.g., loss of Cl vs. F groups) differentiate isomers.

- XRD : Resolve spatial arrangements of substituents unambiguously. For novel compounds, include crystallographic data in supplementary files .

Advanced: How do steric and electronic effects of 3-Cl and 7-F substituents influence the compound’s antibacterial SAR (structure-activity relationship)?

Answer:

- Steric Maps : Use molecular docking (e.g., AutoDock Vina) to model interactions with bacterial DNA gyrase. Compare binding affinities of 3-Cl-7-F derivatives vs. analogs with substituents at other positions.

- Electronic Profiling : Correlate Hammett σ values of substituents with MIC (minimum inhibitory concentration) data. For example, electron-withdrawing groups enhance gyrase inhibition by polarizing the quinoline core.

- Contradiction Analysis : If conflicting SAR trends arise (e.g., higher potency but lower solubility), conduct solubility assays (logP measurements) and cytotoxicity tests to isolate contributing factors .

Basic: What are the best practices for ensuring reproducibility in biological assays involving this compound?

Answer:

- Standardization : Use ATCC bacterial strains with documented gyrase mutations (e.g., E. coli DH10B for plasmid-safe assays).

- Dose-Response Curves : Include positive controls (e.g., ciprofloxacin) and report IC50 values with 95% confidence intervals.

- Data Transparency : Archive raw data (e.g., absorbance readings, colony counts) in repositories like Zenodo, adhering to FAIR principles .

Advanced: How can researchers address discrepancies in reported logP values for this compound across studies?

Answer:

- Method Harmonization : Compare shake-flask vs. HPLC-derived logP values. Adjust for pH (quinoline’s pKa ≈ 4.9) and solvent systems (octanol-water partitioning).